Uzarin
Overview
Description
Uzarin is a crystalline glucoside C35H54O14 that constitutes the active principle of uzara root . It has been used in traditional medicine to treat diarrheal disorders . In Germany, Uzara (Stada, Bad Vilbel, Germany) is frequently used as an over-the-counter preparation of the Uzara root, containing 40 mg glycosides/ml .
Synthesis Analysis
The semisynthesis of uzarigenin, a natural cardenolide and a component of Uzarin, has been reported . The process involves nine steps, starting from the broadly available epi-androsterone . The synthetic strategy for the stereoselective introduction of the β-hydroxy group at C-14 via Mukaiyama oxidation is discussed .Molecular Structure Analysis
The molecular structure of Uzarin is C35H54O14 . More detailed structural analysis may require advanced techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The installation of the butenolide ring at C-17 is performed using a Stille-cross-coupling reaction with subsequent stereoselective hydrogenation of the C-16/C-17 double bond to exclusively give allo-uzarigenin . By directing the hydrogenation via a protecting group strategy, the C-17β isomer can also be obtained stereoselectively .Physical And Chemical Properties Analysis
Uzarin has a molecular weight of 698.79 . It is a solid substance and should be stored at a temperature of -20°C . More detailed physical and chemical properties may require laboratory analysis.Scientific Research Applications
Traditional Medicine and Ethnopharmacological Relevance
Uzarin, primarily sourced from Xysmalobium undulatum (commonly known as uzara), has notable ethnopharmacological significance. Traditionally, it has been used as an antidiarrheal agent and to treat various ailments such as stomach cramps, dysmenorrhea, and afterbirth cramps. Additionally, there have been reports of its use in treating anxiety and other mental health-related conditions. This wide array of traditional uses underscores the diverse potential applications of uzarin in the field of ethnopharmacology (Vermaak et al., 2014).
Quality Control Perspectives
From a pharmaceutical perspective, uzara, which contains uzarin, has been successfully commercialized. However, despite its widespread use, there is a noticeable lack of published quality control protocols. This gap in the literature highlights the need for further research and development of robust quality control measures for uzara and its key constituents like uzarin (Kanama et al., 2016).
Pharmacological and Phytochemical Studies
Uzara's phytochemistry has been extensively investigated, leading to the isolation and characterization of various compounds, including uzarin. Studies have confirmed the in vitro antisecretory antidiarrheal action of uzara, though its central nervous system activity remains inconclusive with no clinical studies performed to date. This suggests a need for further research, particularly clinical trials, to fully understand and harness the pharmacological potential of uzarin (Vermaak et al., 2014).
Future Directions
While Uzarin has been used in traditional medicine and is available in over-the-counter preparations, more research is needed to fully understand its mechanism of action and potential therapeutic uses . Furthermore, quality control protocols for Uzarin are currently lacking and need to be developed .
properties
IUPAC Name |
3-[(3S,5S,8R,9S,10S,13R,14S,17R)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H54O14/c1-33-8-5-18(46-32-30(28(42)26(40)23(14-37)48-32)49-31-29(43)27(41)25(39)22(13-36)47-31)12-17(33)3-4-21-20(33)6-9-34(2)19(7-10-35(21,34)44)16-11-24(38)45-15-16/h11,17-23,25-32,36-37,39-44H,3-10,12-15H2,1-2H3/t17-,18-,19+,20-,21+,22+,23+,25+,26+,27-,28-,29+,30+,31-,32+,33-,34+,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPMDUQTRRLJTE-QHYHXNCWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3(CCC4C5=CC(=O)OC5)O)C)OC6C(C(C(C(O6)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H54O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901026585 | |
Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
698.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3R,5R,10S,13R,14S,17R)-14-Hydroxy-10,13-dimethyl-3-[(2R,5S)-3,4,5-trihydroxy-6-[[(2R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one | |
CAS RN |
20231-81-6 | |
Record name | Uzarin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=20231-81-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Uzarin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020231816 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3beta,5alpha)-3-((6-O-beta-D -Glucopyranosyl-beta-D -glucopyranosyl)oxy)-14-hydroxycard-20(22)-enolide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901026585 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3β,5α)-3-[(6-O-β-D-glucopyranosyl-β-D\-glucopyranosyl)oxy]-14-hydroxycard-20(22)-enolide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.636 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UZARIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68P16H9S6Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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